molecular formula C26H26N2O2S B047129 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene CAS No. 7128-64-5

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Cat. No.: B047129
CAS No.: 7128-64-5
M. Wt: 430.6 g/mol
InChI Key: AIXZBGVLNVRQSS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BBOT is primarily used as an optical brightener . Its primary targets are materials such as thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

Mode of Action

BBOT works by absorbing ultraviolet (UV) light and re-emitting it as visible light . This property makes it useful in applications where enhancing the appearance of color or brightness is desired.

Result of Action

The primary result of BBOT’s action is the conversion of UV light into visible light . This results in a brightening effect when BBOT is applied to materials, making them appear more vibrant.

Action Environment

The efficacy and stability of BBOT can be influenced by various environmental factors. For instance, the presence of UV light is necessary for BBOT to function as an optical brightener . Additionally, the specific characteristics of the material to which BBOT is applied can also impact its effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene typically involves the reaction of 2,5-dibromothiophene with 5-tert-butyl-2-benzoxazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a high temperature to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The compound is purified through sublimation to achieve high purity levels, typically greater than 99% .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene stands out due to its high thermal stability, excellent solubility in organic solvents, and superior fluorescent properties. These characteristics make it a preferred choice for applications requiring high-performance optical brighteners and photoinitiators .

Properties

IUPAC Name

5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-19-17(13-15)27-23(29-19)21-11-12-22(31-21)24-28-18-14-16(26(4,5)6)8-10-20(18)30-24/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZBGVLNVRQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1048205
Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Molecular Weight

430.6 g/mol
Source PubChem
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Physical Description

Dry Powder; NKRA; Other Solid, Yellow to green solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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CAS No.

7128-64-5, 52232-33-4
Record name 2,5-Bis(5′-tert-butyl-2-benzoxazolyl)thiophene
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Record name Bis(tert-butyl benzoxazolyl) thiophene
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Record name Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-
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Record name 2,2'-(2,5-Thiophenediyl)bis[5-(1,1-dimethylethyl)benzoxazole]
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Record name 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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